molecular formula C16H18N2O4S B5271883 ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE

ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE

Cat. No.: B5271883
M. Wt: 334.4 g/mol
InChI Key: NAABKPBZNZNIDX-UHFFFAOYSA-N
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Description

ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is a complex organic compound with a unique structure that includes an isothiazole ring, a phenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenoxy group: This step involves the reaction of the isothiazole intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(2-TERT-BUTYL-5-METHYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2- { [ (2-TERT-BUTYL-5-METHYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is unique due to its specific combination of functional groups and its isothiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-methyl-5-[[2-(2-methylphenoxy)acetyl]amino]-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-4-21-16(20)14-11(3)18-23-15(14)17-13(19)9-22-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABKPBZNZNIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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